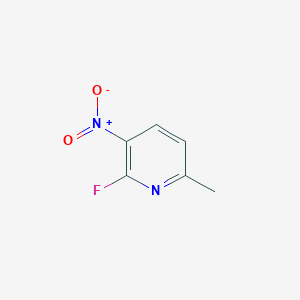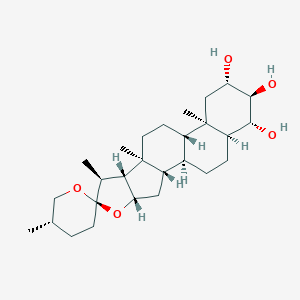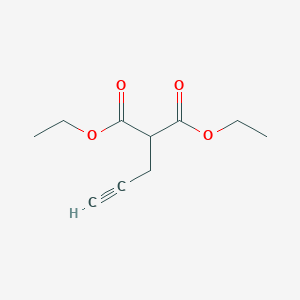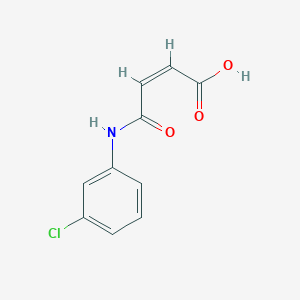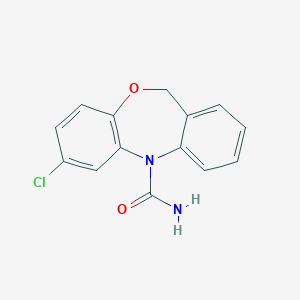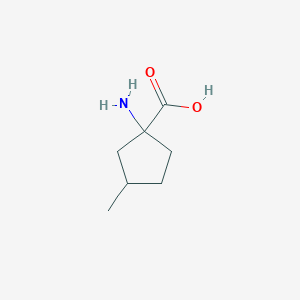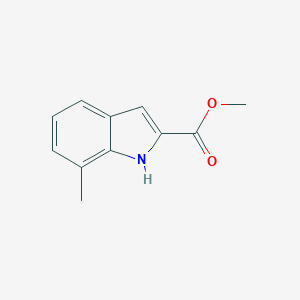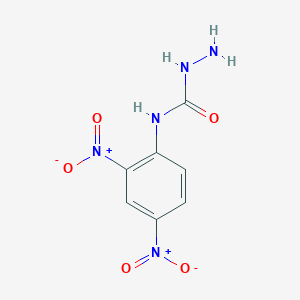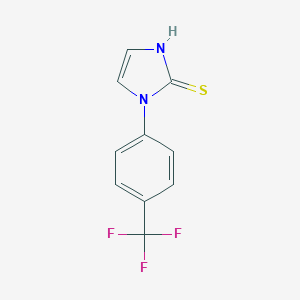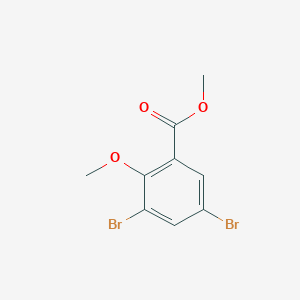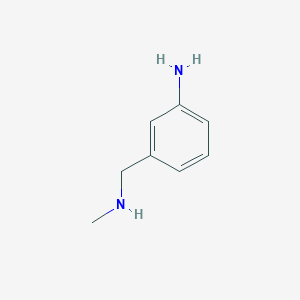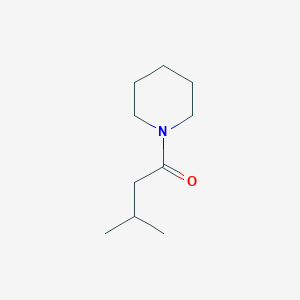
1-(3-Methylbutanoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutanoyl)piperidine, also known as MBP, is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism Of Action
The mechanism of action of 1-(3-Methylbutanoyl)piperidine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By binding to the transporter, 1-(3-Methylbutanoyl)piperidine inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels may have implications for the study of dopamine-related disorders, as well as mood disorders.
Biochemical And Physiological Effects
1-(3-Methylbutanoyl)piperidine has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the synapse. Additionally, it has been shown to have an effect on the release of these neurotransmitters, which may have implications for the study of mood disorders. 1-(3-Methylbutanoyl)piperidine has also been shown to have an effect on the activity of certain enzymes, which may have implications for the study of metabolic disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Methylbutanoyl)piperidine in scientific research is its high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders. Additionally, its ability to affect the release of neurotransmitters may have implications for the study of mood disorders. However, one limitation of using 1-(3-Methylbutanoyl)piperidine in lab experiments is its potential for toxicity, which may limit its use in certain studies.
Future Directions
There are several future directions for research involving 1-(3-Methylbutanoyl)piperidine, including its potential use in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, its effects on the release of neurotransmitters may have implications for the study of mood disorders such as depression and anxiety. Further research is needed to fully understand the potential uses of 1-(3-Methylbutanoyl)piperidine in scientific research.
Synthesis Methods
The synthesis of 1-(3-Methylbutanoyl)piperidine has been achieved through a variety of methods, including the reaction of 3-methylbutanoyl chloride with piperidine in the presence of a base such as triethylamine. Other methods have included the use of other reagents such as 3-methylbutanoyl bromide and piperidine hydrochloride. The synthesis of 1-(3-Methylbutanoyl)piperidine has been optimized to produce high yields and purity for use in scientific research.
Scientific Research Applications
1-(3-Methylbutanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, 1-(3-Methylbutanoyl)piperidine has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the study of mood disorders such as depression and anxiety.
properties
CAS RN |
18071-41-5 |
|---|---|
Product Name |
1-(3-Methylbutanoyl)piperidine |
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-9(2)8-10(12)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
BCVHFAJWGDZJSA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCCCC1 |
Canonical SMILES |
CC(C)CC(=O)N1CCCCC1 |
synonyms |
3-Methyl-1-piperidino-1-butanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



